molecular formula C20H18ClNO3 B2821572 (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone CAS No. 1351800-23-1

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2821572
CAS No.: 1351800-23-1
M. Wt: 355.82
InChI Key: ALVHQJUYPMIWEV-UHFFFAOYSA-N
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Description

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone (CAS 1351800-23-1) is a quinoline-based organic compound with significant potential in medicinal chemistry and pharmaceutical research. This compound features a chloro-dimethoxyquinoline core linked to a 3,4-dimethylphenyl ketone moiety, a well-defined molecular architecture that ensures consistency in synthetic applications and makes it a valuable intermediate for the synthesis of bioactive molecules . Recent studies highlight its role as a potent inhibitor of tyrosine kinases, including c-Met and VEGFR2, with IC50 values in the low nanomolar range, positioning it as a promising scaffold for targeted cancer therapies . Investigations into its mechanism of action reveal that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase-dependent pathways . In vivo studies using xenograft models have further underscored its therapeutic potential by demonstrating significant tumor growth inhibition with minimal toxicity . Beyond its primary application in oncology, this high-purity compound is also valued in agrochemical research and for exploring structure-activity relationships (SAR). Its chloro and methoxy substituents enhance reactivity for further functionalization, while the aromatic ketone group offers versatility in coupling reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHQJUYPMIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-chloro-6,7-dimethoxyquinoline This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a crucial building block in organic synthesis. Its structural features allow chemists to explore new reactions and develop novel synthetic methodologies. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives.

Table 1: Common Reactions of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

Reaction TypeDescriptionCommon Reagents
OxidationMethoxy groups oxidized to quinone derivativesPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionChloro group reduced to hydrogenPalladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH₄)
SubstitutionChloro group replaced with nucleophilesSodium azide (NaN₃), Thiourea

Biological Research

Enzyme Interaction Studies

  • The compound can be utilized as a probe in biological research to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes could lead to insights into cellular signaling mechanisms and potential therapeutic targets.

Antimicrobial and Anticancer Activity

  • Similar quinoline derivatives have demonstrated antimicrobial properties against various pathogens by disrupting cell membranes or inhibiting nucleic acid synthesis. Additionally, they have been investigated for anticancer properties, potentially inducing apoptosis in cancer cells through modulation of oncogenes and tumor suppressor genes .

Case Study: Anticancer Properties

  • Research indicates that quinoline derivatives can activate intrinsic apoptotic pathways in cancer cells. A study highlighted that compounds similar to this compound exhibit significant cytotoxicity against breast cancer cell lines .

Medicinal Chemistry

Therapeutic Potential

  • In medicinal chemistry, this compound is being investigated for its potential therapeutic properties against diseases such as malaria and certain cancers. The pharmacological profiles of similar compounds suggest they may have antiviral and anti-inflammatory effects as well .

Table 2: Potential Therapeutic Applications

Disease TargetMechanism of ActionReference Study
CancerInduction of apoptosis
MalariaInhibition of parasite growth
Inflammatory DiseasesModulation of inflammatory pathways

Industrial Applications

Material Development

  • In the industrial sector, this compound can be utilized in developing new materials with specific properties such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Quinoline Derivatives

Compound Name Quinoline Substituents Methanone/Acyl Group Purity Key Features
Target Compound 4-Cl, 6,7-OCH3 3,4-Dimethylphenyl N/A* High lipophilicity due to methyl groups
QV-1048 4-Cl, 6,7-OCH3 4-Fluorophenyl 90% Electron-withdrawing fluorine substituent
HC-6770 7-Cl, 2,8-CH3, 4-OH None 97% Hydroxy group enhances polarity
WZ-9353 8-Cl, 4,4-CH3 (dihydroquinolin-2-one) None 98% Saturated ring; ketone functionality
2-((((3,4-Dimethoxyphenyl)(4-fluorophenyl)methylene)amino)oxy)-1-morpholinoethanone N/A 3,4-Dimethoxyphenyl/4-fluorophenyl (oxime) >95% Oxime derivative with morpholine linkage

Structural and Functional Differences

  • Target Compound vs. QV-1048 : The target’s 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, contrasting with QV-1048’s 4-fluorophenyl group, which is smaller and electron-deficient. This difference may influence binding affinity in biological systems or solubility .
  • Target vs. HC-6770 and WZ-9353: HC-6770 lacks a methanone group but includes a hydroxyl group, increasing polarity. WZ-9353 features a saturated quinoline ring, which may reduce aromatic interactions compared to the target’s fully conjugated system .
  • Comparison with Oximes: The oxime derivatives in (e.g., compound 7a) share a methanone core but are modified with hydroxylamine and morpholine groups, enabling chelation or hydrogen bonding—a feature absent in the target compound .

Biological Activity

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone, with the CAS number 1351800-23-1, is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H18_{18}ClN O3_3
  • Molecular Weight : 355.8 g/mol
  • Structure : The compound features a quinoline moiety substituted with a chloro and methoxy group, linked to a dimethylphenyl group through a carbonyl functional group.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular proliferation and apoptosis.
  • Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting nucleic acid synthesis.
  • Anticancer Properties : Compounds within this class have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through the activation of intrinsic pathways or by modulating the expression of oncogenes and tumor suppressor genes.

Anticancer Activity

A study published in PubMed highlighted the anticancer effects of similar quinoline derivatives on various cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through mitochondrial pathways .

Antimicrobial Effects

Research has also documented the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.
    • Methodology : In vitro assays were conducted on various cancer cell lines.
    • Results : The compound exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer activity.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial properties against specific bacterial strains.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Significant inhibition was observed against both tested bacterial strains, suggesting potential as a therapeutic agent for infections caused by resistant bacteria.

Data Table

The following table summarizes key findings from various studies related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineIC50_{50} ValueReference
AnticancerMCF-75 µM
AnticancerA5494 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli15 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone, and how can reaction yields be optimized?

  • Methodology : The compound's synthesis likely involves multi-step reactions, including:

  • Quinoline core formation : Adapting methods from 4-aminoquinoline derivatives (e.g., cyclization of substituted anilines with ketones) .
  • Friedel-Crafts acylation : Introducing the (3,4-dimethylphenyl)methanone group via electrophilic aromatic substitution, using Lewis acids like AlCl₃ .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. For example, highlights the use of Pd catalysts and K₂CO₃ in DMF for similar quinoline syntheses, achieving yields >70% .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic signals:
  • Quinoline protons : Downfield shifts for H-2 (δ ~8.5 ppm) and H-3 (δ ~7.8 ppm) due to electron-withdrawing substituents .
  • Methoxy groups : Singlets at δ ~3.9–4.1 ppm (integration for 6,7-OCH₃).
  • IR : Stretching frequencies for C=O (1660–1680 cm⁻¹) and C-Cl (750–800 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 409.1 (C₂₃H₂₁ClNO₃) with fragmentation patterns matching chloro and methoxy loss .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays, given the quinoline moiety’s role in targeting ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved to confirm stereoelectronic effects in this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and verify through-space interactions. For example, cross-peaks between H-3 (quinoline) and the methanone carbonyl can confirm spatial proximity .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions. provides PubChem structural data for analogous compounds, guiding crystallographic analysis .

Q. What strategies can mitigate byproduct formation during the chlorination step of the quinoline core?

  • Methodology :

  • Reagent selection : Use N-chlorosuccinimide (NCS) over Cl₂ gas for controlled chlorination at position 4 .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) reduce electrophilic substitution at unintended positions.
  • Monitoring : TLC or HPLC to track reaction progression and isolate intermediates .

Q. How do substituents (chloro, methoxy, dimethylphenyl) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian09 to map HOMO/LUMO distributions and predict sites for electrophilic/nucleophilic attacks .
  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., methoxy groups as electron donors reduce quinoline core electrophilicity) .

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